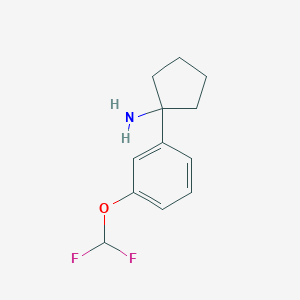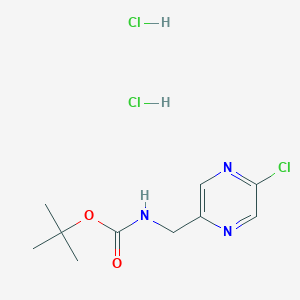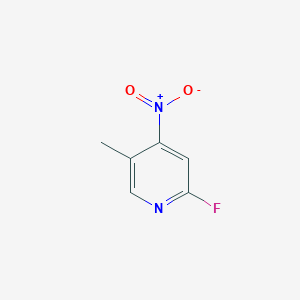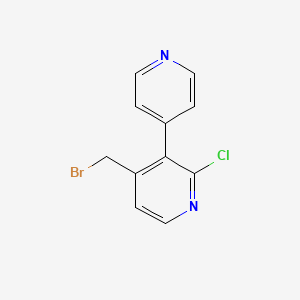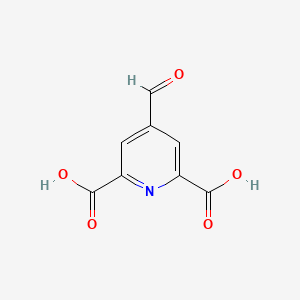![molecular formula C10H22Cl2N2 B13135795 3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl](/img/structure/B13135795.png)
3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The methyl group can be introduced through an alkylation reaction using a methylating agent, such as methyl iodide.
- The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile.
Amination:
- The amine group can be introduced through a nucleophilic substitution reaction using an amine source, such as ammonia or an amine derivative.
- The reaction conditions may include the use of a catalyst, such as palladium on carbon, and a solvent, such as ethanol.
Industrial Production Methods:
In an industrial setting, the production of 3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride may involve optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques, such as chromatography and crystallization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride typically involves the following steps:
-
Formation of the Spirocyclic Core:
- The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor, such as a piperidine derivative and a cyclohexanone derivative.
- Reaction conditions may include the use of a strong base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF).
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, typically involving the amine group.
- Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction:
- Reduction reactions can be used to modify the spirocyclic core or the functional groups.
- Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
- Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, THF.
Substitution: Alkyl halides, acyl chlorides, potassium carbonate, acetonitrile.
Major Products:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced spirocyclic derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Studied for its unique spirocyclic structure and reactivity.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Investigated for its biological activity and potential therapeutic applications.
Industry:
- Used in the development of novel materials and polymers.
- Studied for its potential applications in catalysis and chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to specific biological effects.
Molecular Targets and Pathways:
Receptors: The compound may bind to specific receptors, such as G-protein coupled receptors (GPCRs), modulating their activity.
Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Signaling Pathways: The compound may influence signaling pathways, such as the MAPK/ERK pathway, leading to downstream biological effects.
Comparaison Avec Des Composés Similaires
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride
- 1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine
Comparison:
- Structural Differences: The presence of different functional groups and heteroatoms in the spirocyclic core.
- Reactivity: Variations in reactivity due to the presence of different substituents.
- Applications: Differences in applications based on the unique properties of each compound.
Uniqueness:
- The unique spirocyclic structure of 3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride allows for specific interactions with biological macromolecules, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H22Cl2N2 |
|---|---|
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
2-methyl-8-azaspiro[4.5]decan-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-8-6-9(11)10(7-8)2-4-12-5-3-10;;/h8-9,12H,2-7,11H2,1H3;2*1H |
Clé InChI |
RMTYCLPSTHHCEC-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2(C1)CCNCC2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



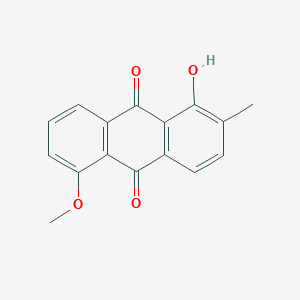
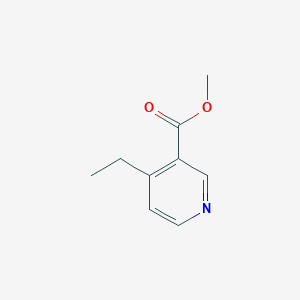
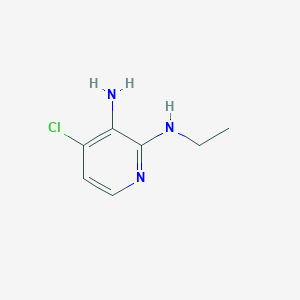
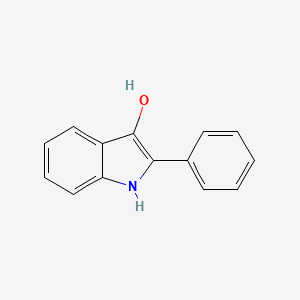
![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)

